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Compound Name: Difluoro(dioctyl)stannane

Cat. No.: B15377612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantum chemical calculation data for difluoro(dioctyl)stannane is not

readily available in published literature. This guide provides a comprehensive overview of the

established computational methodologies and presents illustrative data from closely related

analogous compounds, namely dialkyltin dihalides. The principles and protocols outlined herein

are directly applicable to the computational study of difluoro(dioctyl)stannane.

Executive Summary
Organotin compounds, a class of organometallic chemicals with at least one tin-carbon bond,

are utilized in a wide array of industrial and agricultural applications.[1] Their diverse

functionalities, ranging from PVC stabilizers to catalysts and biocidal agents, are intrinsically

linked to their molecular structure and electronic properties.[1][2] Difluoro(dioctyl)stannane, a

member of the dialkyltin dihalide family, is of significant interest for its potential applications.

Understanding its chemical behavior at a molecular level is crucial for the development of new

applications and for assessing its toxicological profile.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT),

have become an indispensable tool for investigating the properties of organotin compounds.[3]

These computational methods allow for the accurate prediction of molecular geometries,

vibrational frequencies, and electronic characteristics, providing insights that are often difficult

or impossible to obtain through experimental means alone. This guide outlines the standard
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computational protocols for such calculations and presents representative data from analogous

systems to serve as a benchmark for future studies on difluoro(dioctyl)stannane.

Theoretical Framework: Density Functional Theory
(DFT)
Density Functional Theory has emerged as the predominant method for quantum chemical

calculations on systems containing heavy elements like tin, offering an optimal balance

between computational cost and accuracy.[4] The core principle of DFT is that the ground-state

energy of a molecule can be determined from its electron density, a function of only three

spatial coordinates, rather than the complex many-electron wavefunction.[5]

For organotin compounds, a common and reliable approach involves the use of hybrid DFT

functionals, such as B3LYP, which combines Becke's three-parameter hybrid exchange

functional with the Lee-Yang-Parr correlation functional.[2][3] Due to the presence of the heavy

tin atom, relativistic effects must be considered. This is typically achieved through the use of

Effective Core Potentials (ECPs), which replace the core electrons of the tin atom with a

mathematical function, simplifying the calculation while retaining accuracy.[3]

Computational Protocol: A Step-by-Step Workflow
The following protocol details a standard workflow for performing quantum chemical

calculations on a dialkyltin dihalide like difluoro(dioctyl)stannane.

Molecular Structure Input
The initial step involves constructing an approximate 3D structure of the

difluoro(dioctyl)stannane molecule. This can be done using any standard molecular modeling

software. The long dioctyl chains introduce significant conformational flexibility, which may

require specialized conformational search algorithms to identify the lowest energy conformer.

Geometry Optimization
The initial structure is then optimized to find the lowest energy geometry. This is a crucial step

as all subsequent property calculations depend on the accuracy of the optimized structure.

Method: Density Functional Theory (DFT)
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Functional: B3LYP is a widely used and well-validated functional for organometallic

compounds.[3]

Basis Set: A split-valence basis set, such as 6-31G(d,p), is typically used for lighter atoms

(C, H, F).[3]

Effective Core Potential (ECP) for Tin: To account for relativistic effects and to reduce

computational cost, an ECP such as LANL2DZ or SDB-aug-cc-pVTZ is employed for the tin

atom.[3] A systematic study on alkyltin halides concluded that the combination of the SDB-

aug-cc-pVTZ basis set and the LANL2 effective core potential for tin, along with the 6-

31G(d,p) basis set for other atoms, is recommended for accurate geometry predictions.[3]

Software: Gaussian, ORCA, and Q-Chem are commonly used software packages for these

types of calculations.

Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation is performed at the same level of

theory. This serves two primary purposes:

Verification of the Minimum Energy Structure: The absence of imaginary frequencies

confirms that the optimized geometry corresponds to a true energy minimum.

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their

intensities can be used to simulate the molecule's IR spectrum, which can be compared with

experimental data for validation.

Electronic Property Calculations
Further single-point energy calculations can be performed on the optimized geometry to

determine various electronic properties, such as:

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO)

and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's

reactivity and electronic transitions.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge

distribution, hybridization, and donor-acceptor interactions within the molecule.
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UV-Vis Spectrum Simulation: Time-dependent DFT (TD-DFT) can be used to predict the

electronic absorption spectrum.

Visualizing the Computational Workflow
The following diagram illustrates the logical flow of a typical quantum chemical calculation for

an organotin compound.

Computational Workflow for Organotin Compounds

1. Initial Structure Generation
(e.g., Difluoro(dioctyl)stannane)

2. Geometry Optimization
(DFT: B3LYP)

3. Frequency Calculation
(Verify Minimum & Predict IR Spectrum)

Is it a true minimum?
(No imaginary frequencies)

4. Electronic Property Analysis
(HOMO/LUMO, NBO, TD-DFT)

Yes

Refine Initial Structure

No

Final Results:
Optimized Geometry, Vibrational Spectra,

Electronic Properties
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Caption: A flowchart detailing the key steps in the quantum chemical analysis of organotin

compounds.

Quantitative Data for Analogous Systems
The following tables present calculated geometrical parameters for dimethyltin dichloride

(Cl₂Sn(CH₃)₂), a smaller analogue of difluoro(dioctyl)stannane. This data is derived from a

systematic study using the B3LYP density functional.[3] It serves as a valuable reference for

what can be expected for similar dialkyltin dihalides.

Table 1: Calculated Bond Lengths for Dimethyltin
Dichloride

Parameter (Bond)
B3LYP/6-31G(d,p) with LANL2DZ on Sn
(Å)

Sn-C 2.135

Sn-Cl 2.378

C-H 1.092

Data is illustrative and based on calculations for dimethyltin dichloride.

Table 2: Calculated Bond Angles for Dimethyltin
Dichloride

Parameter (Angle) B3LYP/6-31G(d,p) with LANL2DZ on Sn (°)

C-Sn-C 125.8

Cl-Sn-Cl 101.5

C-Sn-Cl 107.9

H-C-H 108.3

H-C-Sn 110.6
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Data is illustrative and based on calculations for dimethyltin dichloride.

Table 3: Calculated Vibrational Frequencies for
Dimethyltin Dichloride
While specific calculated frequencies from the cited literature are not available in the provided

snippets, a frequency calculation would yield data that can be categorized as shown below.

These frequencies are crucial for identifying the compound via IR spectroscopy.

Vibrational Mode Expected Frequency Range (cm⁻¹)

Sn-C Stretch (asymmetric) 550 - 580

Sn-C Stretch (symmetric) 510 - 540

CH₃ Rock 750 - 800

Sn-Cl Stretch (asymmetric) 350 - 380

Sn-Cl Stretch (symmetric) 320 - 350

Frequency ranges are typical for dialkyltin dichlorides and are for illustrative purposes.

Conclusion and Future Directions
This technical guide provides a robust framework for conducting quantum chemical calculations

on difluoro(dioctyl)stannane. By leveraging Density Functional Theory with appropriate basis

sets and effective core potentials, researchers can obtain reliable predictions of its structural,

vibrational, and electronic properties. The provided workflow and illustrative data from

analogous compounds offer a solid foundation for such investigations.

Future computational studies should focus on performing these calculations specifically for

difluoro(dioctyl)stannane, including a thorough exploration of its conformational landscape

due to the flexible dioctyl chains. Such studies will be invaluable for understanding its reactivity,

designing novel applications, and informing toxicological assessments, thereby supporting its

safe and effective use in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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